molecular formula C8H7F2NO2 B1592426 (2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methanamine CAS No. 135132-35-3

(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methanamine

Cat. No.: B1592426
CAS No.: 135132-35-3
M. Wt: 187.14 g/mol
InChI Key: GPHZBJCHTHXDDI-UHFFFAOYSA-N
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Description

“(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methanamine” is a chemical compound with the CAS Number 135132-35-3 . It has a molecular weight of 187.15 and its IUPAC name is (2,2-difluoro-1,3-benzodioxol-5-yl)methanamine . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7F2NO2/c9-8(10)12-6-2-1-5(4-11)3-7(6)13-8/h1-3H,4,11H2 . This indicates that the compound consists of 8 carbon atoms, 7 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 187.15 and its exact mass is 187.04400 . The compound has a LogP value of 2.16710 , indicating its lipophilicity.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of various compounds related to (2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methanamine have been explored in several studies. For instance, a study focused on synthesizing N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, highlighting its structural establishment based on NMR spectroscopy, Elemental Analysis, and MS data (Aouine, El Hallaoui, & Alami, 2014).

Medicinal Chemistry

  • In medicinal chemistry research, the 2,2-difluorobenzodioxole moiety, closely related to this compound, is explored for its potential as a metabolically more stable derivative. A study discussed the synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative, focusing on its potential for further functionalisation (Catalani, Paio, & Perugini, 2010).

Catalysis

  • In the field of catalysis, compounds related to this compound have been examined for their efficiency in various reactions. For example, diiron(III) complexes of tridentate 3N ligands, including variants of methanamine, have been studied as catalysts for selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).

Radiochemistry

  • In radiochemistry, the synthesis of carbon-11-labeled CK1 inhibitors, which include derivatives of this compound, was conducted for potential use in PET radiotracers for imaging Alzheimer's disease (Gao, Wang, & Zheng, 2018).

Corrosion Inhibition

  • The use of amino acid compounds, including those related to this compound, was explored as inhibitors for steel corrosion in acidic solutions. This study utilized electrochemical techniques to understand the effectiveness of these inhibitors (Yadav, Sarkar, & Purkait, 2015).

Organic Chemistry and Photophysics

  • In organic chemistry,compounds similar to this compound are synthesized and studied for their potential in photophysics. For instance, an Sc(OTf)3-catalyzed cascade reaction of o-aminoacetophenone with methanamine led to the construction of dibenzo[b,h][1,6]naphthyridine derivatives. This study proposed mechanisms for the reaction and considered the photophysical properties of the synthesized compounds (Mao et al., 2015).

Luminescence Properties

  • The luminescence properties of lanthanide ternary complexes based on 2,4-difluorobenzoic acid, closely related to the subject compound, were explored. This study involved the crystal structure, thermoanalysis, and evaluation of the luminescence spectra and lifetime of these complexes, emphasizing their potential in luminescent materials (Du, Ren, & Zhang, 2020).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302-H312-H314-H332, indicating that it is harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, and is harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

(2,2-difluoro-1,3-benzodioxol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c9-8(10)12-6-2-1-5(4-11)3-7(6)13-8/h1-3H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHZBJCHTHXDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616661
Record name 1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135132-35-3
Record name 1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2-difluoro-1,3-dioxaindan-5-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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